3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
3-Benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a fused heterocyclic compound featuring a chromene ring annulated with a pyrimidine-dione core. The benzyl and ethyl substituents at the 3- and 2-positions, respectively, confer distinct electronic and steric properties to the molecule. Chromeno-pyrimidine-diones are of significant interest in medicinal chemistry due to their structural similarity to bioactive natural products and synthetic analogs with reported antimicrobial, antitumor, and enzyme-inhibitory activities .
Properties
IUPAC Name |
3-benzyl-2-ethylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-2-16-21-19-17(18(23)14-10-6-7-11-15(14)25-19)20(24)22(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKNGZUXZSERDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with benzyl bromide and ethyl iodide under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitutions under acidic or basic conditions:
Mechanistic Insight :
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POCl₃ facilitates chlorination of the pyrimidine carbonyl group, enabling subsequent nucleophilic attack by carboxylic acids .
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Triethyl orthoformate acts as both solvent and reagent, promoting cyclocondensation .
Multi-Component Reactions (MCRs)
This compound serves as a key intermediate in MCRs due to its bifunctional reactivity:
2.1. Thiadiazolo-Pyrimidine Hybrid Formation
| Components | Catalyst | Products | Yield |
|---|---|---|---|
| Chromeno-pyrimidine, thiosemicarbazide, aldehydes | Acidic ionic liquids | Chromeno[2,3-d] thiadiazolo[3,2-a]pyrimidine derivatives | 75–92% |
Key Features :
-
Ethylene glycol solvent enhances reaction efficiency.
-
Products show improved thermal stability compared to parent compound .
3.1. Formation of Benzo-Chromeno-Pyrimidines
Reaction with 2-hydroxy-1,4-naphthoquinone under reflux conditions:
Synthetic Advantage :
4.1. Schiff Base Formation
| Aldehyde Type | Conditions | Products | Applications |
|---|---|---|---|
| 4-Trifluoromethylbenzaldehyde | Microwave irradiation | 3-(N-Arylidene)amino-4-imino-chromeno-pyrimidines | Potential kinase inhibitors . |
Optimized Parameters :
5.1. Reductive Modification of the Chromene Moiety
| Reducing Agent | Conditions | Products | Structural Changes |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | Partially saturated chromene ring | Enhanced solubility in polar solvents |
Analytical Data :
Comparative Reactivity Table
| Position | Reactivity | Preferred Reagents | Steric Considerations |
|---|---|---|---|
| C4 Carbonyl | Electrophilic | POCl₃, SOCl₂ | Hindered by benzyl group |
| C2 Ethyl | Radical stability | AIBN, light | Minimal steric effects |
| Chromene O | Hydrogen-bond acceptor | Protic acids | Influences crystal packing |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step synthetic routes. A notable method includes a three-component reaction using acidic ionic liquid catalysts in ethylene glycol, which allows for efficient production of novel derivatives with significant biological activities.
Synthesis Overview
- Key Steps : The synthesis generally starts with the preparation of precursor compounds followed by cyclization to form the chromeno-pyrimidine structure.
- Characterization Techniques : The synthesized compounds are characterized using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).
Biological Activities
Research indicates that compounds within the chromeno[2,3-d]pyrimidine class exhibit diverse biological activities, including:
- Anticancer Activity : Compounds derived from this structure have shown promising results against various cancer cell lines. For instance, 3-benzyl-5-(phenyl)-chromeno[2,3-d]pyrimidine demonstrated significant antiproliferative effects against colorectal cancer cells .
- Antimicrobial Properties : Studies have reported that derivatives of 3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine exhibit antibacterial and antifungal activities. For example, certain synthesized derivatives showed notable effectiveness against bacterial strains like Escherichia coli and Salmonella typhimurium .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant potential. Some derivatives displayed significant DPPH scavenging activity, indicating their ability to neutralize free radicals .
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of chromeno[2,3-d]pyrimidine derivatives against colorectal cancer cell lines (LoVo and HCT-116), specific compounds exhibited potent inhibitory activity. The results indicated that structural modifications significantly influenced biological efficacy .
Case Study 2: Antimicrobial Evaluation
A series of synthesized chromeno[2,3-d]pyrimidines were tested for antimicrobial activity using the disc diffusion method. Compounds demonstrated varying levels of activity against different bacterial strains, with some derivatives showing enhanced activity due to specific substituents on the aromatic rings .
Mechanism of Action
The mechanism of action of 3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally related chromeno-pyrimidine-diones and other fused pyrimidine derivatives. Key differences in substituents, biological activities, and molecular interactions are highlighted.
Structural Analogues with Chromeno-Pyrimidine-Dione Scaffolds
a) 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine (Compound 1 in )
- Substituents: Amino, hydroxy, imino, methyl, and phenyl groups.
- Activity : Serves as a precursor for triazine and triazepine derivatives with antitumor activity. For example, compound 4a (derived from 1 ) showed moderate cytotoxicity, with a molecular ion peak at m/z 451 (M⁺) and 71% yield .
- Key Interactions: The hydroxy and amino groups facilitate hydrogen bonding, critical for binding to biological targets.
b) 3-(2-Methoxyethyl)-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione ()
- Substituents : Methoxyethyl and methylphenyl groups.
- Structural Notes: The methoxyethyl group enhances solubility compared to the benzyl substituent in the target compound.
c) 3-(2-Hydroxybenzylideneamino)-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidin-8-ol (Compound 11 in )
- Substituents: Hydroxybenzylideneamino and methyl groups.
Fused Pyrimidine Derivatives with Varied Heterocyclic Systems
a) 2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones ()
- Core Structure: Replaces the chromene ring with a tetrahydrobenzo-thieno system.
- Activity : Demonstrated antiamyloid and anti-tyrosinase activities. For instance, compound 4g showed strong tyrosinase inhibition via metal-ligand interactions in docking studies (PDB: 2Y9X) .
- Key Difference: Sulfur in the thieno ring enhances π-alkyl interactions compared to oxygen in chromeno derivatives.
b) 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyridines ()
Data Tables
Table 1: Comparative Analysis of Chromeno-Pyrimidine-Diones
Key Research Findings
Heterocyclic Core: Chromeno-pyrimidine-diones exhibit distinct electronic profiles compared to thieno-pyrimidines, influencing target selectivity (e.g., tyrosinase vs. acetylcholinesterase) .
Synthetic Flexibility: The chromeno-pyrimidine scaffold allows modular derivatization, as evidenced by high-yield reactions (71–78%) in triazine/triazepine synthesis .
Biological Activity
3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits promising potential in various therapeutic areas, including anticancer, antimicrobial, and antioxidant properties. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves a tandem intramolecular Pinner/Dimroth rearrangement. The process begins with the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives with aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl₃). This method has been shown to yield high amounts of the desired chromeno[2,3-d]pyrimidine derivatives .
Anticancer Activity
Research indicates that compounds within the chromeno[2,3-d]pyrimidine class exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study reported that derivatives showed IC₅₀ values in the low micromolar range against human tumor cell lines such as HeLa and HCT116 .
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods. Compounds from this class have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting MIC values below 50 µg/mL .
Antioxidant Activity
The antioxidant properties of chromeno[2,3-d]pyrimidines have also been explored. These compounds are believed to scavenge free radicals and reduce oxidative stress in biological systems. The evaluation of antioxidant activity often involves assays such as DPPH radical scavenging and ABTS assays. Results indicate that certain derivatives demonstrate a significant capacity to neutralize free radicals, suggesting their potential use in oxidative stress-related conditions .
Case Studies
The biological activities of chromeno[2,3-d]pyrimidines are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : These compounds may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Antioxidant Mechanisms : They can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Modulation of Signaling Pathways : Some studies suggest that these compounds can influence signaling pathways related to inflammation and apoptosis.
Q & A
Q. What are the established synthetic routes for 3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione?
Methodological Answer: The compound is synthesized via two primary routes:
- Microwave-assisted cyclocondensation : Reaction of substituted chromene precursors (e.g., 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles) with aliphatic carboxylic acids (e.g., acetic acid) under microwave irradiation (80–120°C, 10–30 min). This method enhances reaction efficiency and reduces by-products .
- Tandem intramolecular Pinner/Dimroth rearrangement : Utilizing phosphoryl chloride (POCl₃) as a catalyst, 5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles react with excess carboxylic acids to form the chromeno[2,3-d]pyrimidine core. Reaction conditions typically involve refluxing in anhydrous dichloromethane for 6–12 hours .
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Microwave-assisted | POCl₃, CH₃COOH, 100°C, 20 min | 65–85 | Faster, energy-efficient |
| Pinner/Dimroth | POCl₃, RCOOH, DCM reflux, 8 h | 50–70 | High regioselectivity |
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring junction configurations. For example, the benzyl proton signals appear as a multiplet at δ 4.5–5.0 ppm, while ethyl groups show triplet/q triplet patterns .
- X-ray Crystallography : Resolves the fused chromeno-pyrimidine-dione system, confirming bond angles (e.g., C8–N1–C9 ≈ 120°) and coplanarity of the chromene and pyrimidine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ at m/z 361.1324 (calculated: 361.1319) .
Advanced Research Questions
Q. How can reaction yields be optimized for the microwave-assisted synthesis of this compound?
Methodological Answer: Key optimization strategies include:
- Solvent-free conditions : Eliminating solvents reduces side reactions and simplifies purification. For example, using formamidine acetate under microwave irradiation at 100°C for 15 min achieves >80% yield .
- Catalyst screening : Substoichiometric amounts of Lewis acids (e.g., ZnCl₂) accelerate cyclization. A 5 mol% loading improves yields by 15–20% .
- Temperature gradients : Stepwise heating (ramping from 60°C to 120°C over 10 min) prevents decomposition of thermally sensitive intermediates .
Q. What computational approaches predict the biological activity of chromeno-pyrimidine-dione derivatives?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Substituents like the benzyl group enhance hydrophobic interactions, correlating with antimicrobial activity .
- QSAR modeling : 2D descriptors (e.g., logP, polar surface area) predict antioxidant efficacy. Derivatives with electron-withdrawing groups (e.g., –NO₂) show higher radical scavenging capacity (IC₅₀ < 20 µM) .
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent Position | Functional Group | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|---|
| C3 (benzyl) | –CH₂Ph | Anticancer: 12 µM | Hydrophobic pocket binding |
| C2 (ethyl) | –C₂H₅ | Antimicrobial: 8 µg/mL | Membrane permeability |
Q. What mechanistic insights explain the compound’s formation via Pinner/Dimroth rearrangement?
Methodological Answer: The reaction proceeds through:
Pinner step : Nucleophilic attack of the carboxylic acid on the nitrile group of the chromene precursor, forming an imidate intermediate.
Dimroth rearrangement : Thermal [1,3]-sigmatropic shift of the imidate, followed by cyclization to yield the pyrimidine-dione ring. POCl₃ acts as both a dehydrating agent and acid catalyst, with the transition state stabilized by π-stacking in the chromene system .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Decomposition occurs above 200°C (TGA data), with a melting point of 198–202°C. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic sensitivity : The lactone ring hydrolyzes in aqueous basic conditions (pH > 9). Use anhydrous DMSO or DMF for long-term stock solutions .
Q. What in vitro assays validate its antimicrobial and anticancer potential?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus, MIC: 4–16 µg/mL) and Gram-negative (E. coli, MIC: 32–64 µg/mL) strains .
- Anticancer : MTT assay on HepG2 cells (72 h exposure) reveals IC₅₀ values of 10–25 µM, with apoptosis confirmed via Annexin V/PI staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
